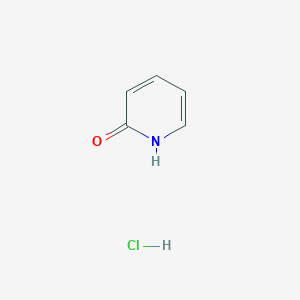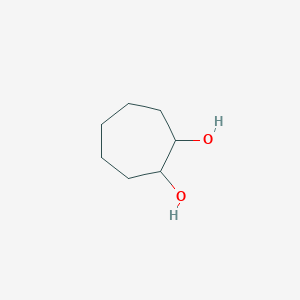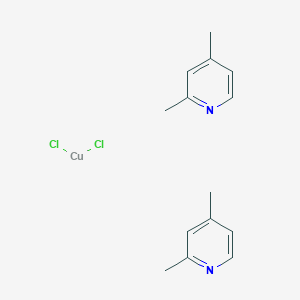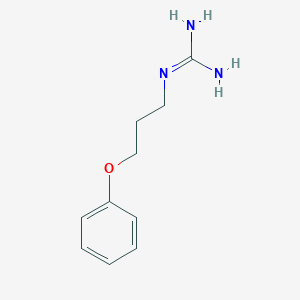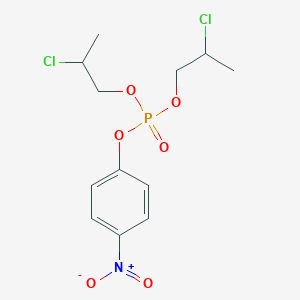
bis(2-chloropropyl) (4-nitrophenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bis(2-chloropropyl) (4-nitrophenyl) phosphate: is an organophosphate compound characterized by the presence of two 2-chloropropyl groups and a p-nitrophenyl group attached to a phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloropropyl) (4-nitrophenyl) phosphate typically involves the reaction of p-nitrophenol with phosphorus oxychloride, followed by the introduction of 2-chloropropanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: bis(2-chloropropyl) (4-nitrophenyl) phosphate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the 2-chloropropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: bis(2-chloropropyl) (4-nitrophenyl) phosphate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: In biological research, this compound is utilized as an enzyme inhibitor, particularly for phosphodiesterases, which play a crucial role in cellular signaling pathways.
Industry: In industrial applications, this compound is used as a stabilizer and additive in the production of polymers and plastics.
Mécanisme D'action
The mechanism of action of bis(2-chloropropyl) (4-nitrophenyl) phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of phosphodiesterases by binding to their active sites, thereby affecting cellular signaling pathways. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
Bis(4-nitrophenyl) phosphate: Another organophosphate compound with similar structural features but different functional groups.
Diethyl p-nitrophenyl phosphate: A related compound with diethyl groups instead of 2-chloropropyl groups.
Triphenyl phosphate: A structurally similar compound with three phenyl groups attached to the phosphate moiety.
Uniqueness: bis(2-chloropropyl) (4-nitrophenyl) phosphate is unique due to the presence of 2-chloropropyl groups, which impart specific chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
14663-72-0 |
|---|---|
Formule moléculaire |
C12H16Cl2NO6P |
Poids moléculaire |
372.13 g/mol |
Nom IUPAC |
bis(2-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c1-9(13)7-19-22(18,20-8-10(2)14)21-12-5-3-11(4-6-12)15(16)17/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
LUKRJGLWDCRJHZ-UHFFFAOYSA-N |
SMILES |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
SMILES canonique |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Synonymes |
Phosphoric acid bis(2-chloropropyl)4-nitrophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


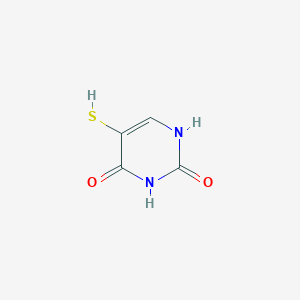
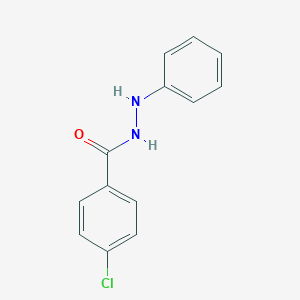
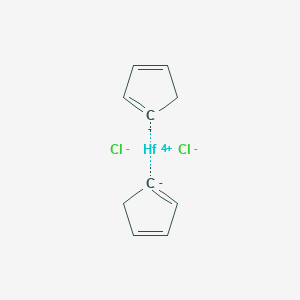
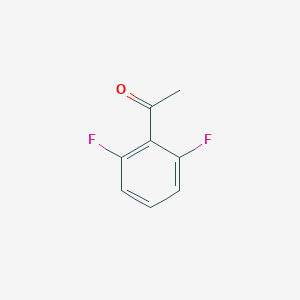
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)

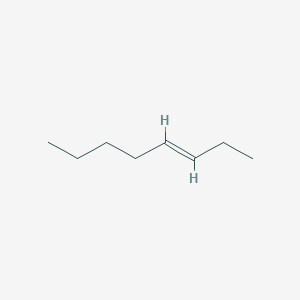
![[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate](/img/structure/B84170.png)
